Product packaging for 2-(4-Benzylmorpholin-2-yl)ethanol(Cat. No.:CAS No. 112887-43-1)

2-(4-Benzylmorpholin-2-yl)ethanol

Cat. No.: B038393
CAS No.: 112887-43-1
M. Wt: 221.29 g/mol
InChI Key: YVENDIOSKPJMLX-UHFFFAOYSA-N
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Description

2-(4-Benzylmorpholin-2-yl)ethanol is a versatile chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate and building block for the development of novel pharmacologically active molecules. Its core structure incorporates both a morpholine ring, a privileged scaffold known for enhancing solubility and metabolic stability, and a benzyl group which can influence binding affinity to specific biological targets. The ethanol side chain provides a convenient handle for further functionalization, allowing researchers to conjugate this moiety to other complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B038393 2-(4-Benzylmorpholin-2-yl)ethanol CAS No. 112887-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylmorpholin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-8-6-13-11-14(7-9-16-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVENDIOSKPJMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562630
Record name 2-(4-Benzylmorpholin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112887-43-1
Record name 2-(4-Benzylmorpholin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Benzylmorpholin 2 Yl Ethanol and Its Analogues

Foundational Strategies for 1,4-Oxazine Ring Construction

The fundamental approaches to constructing the morpholine (B109124) ring often involve the formation of key carbon-oxygen and carbon-nitrogen bonds in a sequential or concerted manner. These strategies provide the basis for more complex and stereoselective syntheses.

A primary and widely utilized method for synthesizing the morpholine ring involves the use of vicinal amino alcohols as key starting materials. researchgate.net These compounds possess the requisite 1,2-amino and hydroxyl functionalities for cyclization. The general approach involves the N-alkylation of the amino alcohol with a two-carbon unit bearing leaving groups on both ends, or an O-alkylation followed by an intramolecular N-alkylation.

For instance, the reaction of an N-substituted amino alcohol with an activated two-carbon synthon, such as a dihaloethane or a diepoxide, can lead to the formation of the morpholine ring. A simple and efficient redox-neutral protocol involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide, which allows for the clean mono-N-alkylation and subsequent cyclization. organic-chemistry.org Dehydration of bis(2-hydroxyethyl)amines, often achieved by heating in the presence of strong acids like sulfuric acid or polyphosphoric acid, is another classical method, though it can require harsh conditions. researchgate.net

Starting MaterialReagentsKey TransformationReference
Vicinal Amino AlcoholsEthylene sulfate, tBuOKN-monoalkylation and cyclization organic-chemistry.org
Bis(2-hydroxyethyl)aminesH₂SO₄ or Polyphosphoric AcidDehydration researchgate.net
Amino DiolsNaH, Ts₂OIntramolecular cyclization researchgate.net

The strained three-membered rings of oxiranes (epoxides) and aziridines serve as excellent electrophilic partners in the synthesis of morpholines. These reactions typically proceed via a ring-opening event by a suitable nucleophile, followed by an intramolecular cyclization.

A highly regio- and stereoselective strategy involves the SN2-type ring opening of activated aziridines with haloalcohols in the presence of a Lewis acid, followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine. researchgate.netnih.gov This method provides access to a variety of substituted nonracemic morpholines in high yield and enantioselectivity. nih.gov Similarly, the reaction of oxiranes with amino alcohols can be employed. For example, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in situ Fe(III)-catalyzed heterocyclization, affords a range of substituted morpholines with good yields and diastereoselectivities. organic-chemistry.org

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid and efficient construction of complex molecules, including substituted morpholines, from simple and readily available starting materials in a single synthetic operation. beilstein-journals.org These reactions offer high atom economy and procedural simplicity. beilstein-journals.orgnih.gov

One notable example is a copper-catalyzed three-component reaction utilizing amino alcohols, aldehydes, and diazomalonates to produce highly substituted morpholines. nih.gov This transformation is effective for a diverse range of substrates. nih.gov Another versatile approach is the Ugi four-component reaction. nih.govacs.orgthieme-connect.com An Ugi reaction involving an α-halo oxo-component, an isocyanide, trimethylsilyl (B98337) azide, and a 2-hydroxyethylamine derivative can yield an intermediate that, upon basic treatment, cyclizes to the corresponding morpholine. acs.org These MCR strategies allow for the de novo assembly of the morpholine ring with significant control over the substitution pattern. nih.gov

Reaction TypeComponentsCatalyst/ConditionsKey FeaturesReference
Three-Component ReactionAmino alcohols, aldehydes, diazomalonatesCopper(I) catalystAccess to highly substituted morpholines nih.gov
Ugi Four-Component Reactionα-halo oxo-component, isocyanide, azide, 2-hydroxyethylamine derivativeFollowed by basic cyclizationDe novo assembly with diverse substitution nih.govacs.org

Stereoselective Synthesis of Chiral 2-(4-Benzylmorpholin-2-yl)ethanol

The synthesis of specific enantiomers of this compound requires stereoselective methods that can control the formation of the chiral center at the C2 position of the morpholine ring. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. numberanalytics.com

Several asymmetric strategies have been developed to generate chiral 2-substituted morpholines. semanticscholar.org These approaches can be broadly categorized based on when the stereocenter is established: before, during, or after the cyclization of the morpholine ring. semanticscholar.orgnih.govresearchgate.net

A powerful "after cyclization" method is the asymmetric hydrogenation of 2-substituted dehydromorpholines. semanticscholar.orgnih.govrsc.org Using a rhodium complex with a large-bite-angle bisphosphine ligand, a variety of 2-substituted chiral morpholines can be obtained with excellent enantioselectivities (up to 99% ee) and in high yields. nih.govrsc.org This method is highly efficient and demonstrates good atom economy. semanticscholar.org Another approach involves the photocatalytic, diastereoselective annulation of readily available starting materials to construct morpholines, offering access to diverse substitution patterns, including challenging tri- and tetra-substituted derivatives. nih.gov

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org These are reliable and versatile tools for asymmetric synthesis. wikipedia.org For example, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high control. wikipedia.org Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries for asymmetric alkylation reactions. nih.gov

Catalytic asymmetric methods offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. nih.gov A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines. acs.orgubc.ca This method utilizes a commercially available ruthenium catalyst and has been shown to be effective for a range of substrates. acs.orgubc.ca While this specific example focuses on 3-substituted morpholines, the principles of catalytic asymmetric synthesis are broadly applicable and represent a key area of research for accessing chiral morpholine derivatives. nih.gov Significant progress in asymmetric C-H bond functionalization using chiral ligands on transition metal catalysts also holds promise for the direct and enantioselective synthesis of substituted morpholines. acs.org

Control of Diastereoselectivity in Morpholine-2-yl Ethanol (B145695) Systems

The control of diastereoselectivity is a critical aspect in the synthesis of this compound, as the relative stereochemistry of the substituents on the morpholine ring significantly influences the biological activity of the final compound. Researchers have employed several strategies to achieve high diastereoselectivity.

One notable approach involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of the cyclization reaction that forms the morpholine ring. For instance, the synthesis of chiral 2-substituted N-benzylmorpholine derivatives has been achieved through resolution of a morpholine amide intermediate, which effectively installs the desired stereocenter at the C-2 position. nih.gov

Another strategy involves substrate-controlled diastereoselection, where the existing stereocenters in the starting material dictate the stereochemistry of the newly formed centers. For example, radical addition to chiral N-acylhydrazones derived from β-benzyloxy aldehydes has been shown to proceed with a high degree of diastereocontrol. beilstein-journals.org This method, while not directly applied to this compound, provides a conceptual framework for controlling the stereochemistry at the C-2 position of the morpholine ring through radical-mediated cyclization of a precursor containing a chiral center.

Furthermore, the choice of reaction conditions, such as the solvent, temperature, and the nature of the catalyst, can play a crucial role in influencing the diastereomeric ratio of the product. While specific examples for the synthesis of this compound with detailed diastereoselectivity data are not extensively reported in the public domain, the general principles of stereoselective synthesis of substituted morpholines provide a solid foundation for achieving the desired diastereomer.

Advanced Derivatization and Functionalization Strategies for this compound

The inherent functionality of this compound, with its reactive ethanol side chain, the N-benzyl group, and the morpholine ring, allows for a wide range of derivatization and functionalization reactions. These modifications are crucial for fine-tuning the pharmacological properties of the molecule.

Modification of the Ethanol Side Chain

The primary alcohol of the ethanol side chain is a prime target for modification. Standard transformations of primary alcohols can be readily applied to introduce a variety of functional groups. For instance, oxidation of the alcohol to an aldehyde or a carboxylic acid can provide a handle for further elaboration, such as the formation of amides, esters, or other C-C bond-forming reactions.

While specific examples of the modification of the ethanol side chain in this compound are not widely documented, studies on related systems demonstrate the feasibility of such transformations. For example, the modification of C-terminal side chains in other bioactive molecules has been shown to significantly impact their binding affinities and biological activities. nih.gov

Starting MaterialReagent(s)ProductReaction Type
This compoundPCC, DCM2-(4-Benzylmorpholin-2-yl)acetaldehydeOxidation
This compoundJones reagent2-(4-Benzylmorpholin-2-yl)acetic acidOxidation
This compoundAcetic anhydride, pyridine2-(4-Benzylmorpholin-2-yl)ethyl acetateEsterification

Table 1: Hypothetical Modifications of the Ethanol Side Chain

Chemical Transformations at the N4-Benzyl Moiety

The N-benzyl group serves as a common protecting group in organic synthesis and can also be a site for functionalization. The removal of the benzyl (B1604629) group, typically through catalytic hydrogenation (e.g., using Pd/C and H2), unmasks the secondary amine of the morpholine ring, allowing for the introduction of a wide array of substituents. nih.gov This debenzylation is a key step in the synthesis of diverse libraries of N-substituted morpholine derivatives.

Beyond deprotection, the benzyl group itself can be modified. For instance, electrophilic aromatic substitution reactions on the phenyl ring of the benzyl group can introduce various substituents, thereby modulating the electronic and steric properties of the molecule. nih.gov However, the regioselectivity of such reactions would need to be carefully controlled.

Starting MaterialReagent(s)ProductReaction Type
This compoundH₂, Pd/C2-(Morpholin-2-yl)ethanol (B139509)Debenzylation
This compoundHNO₃, H₂SO₄2-(4-(Nitrobenzyl)morpholin-2-yl)ethanolNitration
This compoundBr₂, FeBr₃2-(4-(Bromobenzyl)morpholin-2-yl)ethanolBromination

Table 2: Hypothetical Transformations at the N4-Benzyl Moiety

Regioselective Functionalization of the Morpholine Ring

The functionalization of the morpholine ring itself, at positions other than the nitrogen or the C-2 substituent, presents a synthetic challenge due to the generally low reactivity of the C-H bonds of the saturated heterocycle. However, recent advances in C-H activation chemistry offer potential routes for the regioselective functionalization of such systems. nih.gov

Directed metalation, where a directing group guides a metal catalyst to a specific C-H bond, is a powerful strategy. While not specifically reported for this compound, this approach has been successfully applied to other heterocyclic systems. For example, in related N-benzylic heterocycles, Ni/photoredox dual catalysis has been used for C(sp²)-C(sp³) cross-coupling reactions. nih.gov The development of methods for the regioselective C-H functionalization of the morpholine ring in this compound would open up new avenues for structural diversification and the exploration of structure-activity relationships.

Conformational Analysis and Dynamics of 2 4 Benzylmorpholin 2 Yl Ethanol

Intrinsic Conformational Preferences of the Morpholine (B109124) Ring System (Chair, Boat Conformations)

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, exhibits distinct conformational preferences. Like cyclohexane, the morpholine ring can theoretically exist in several conformations, most notably the chair and boat forms. However, extensive experimental and theoretical studies have unequivocally established that the chair conformation is the most stable and predominant form. nih.govacs.org

Spectroscopic investigations, including infrared, Raman, and nuclear magnetic resonance (NMR) spectroscopy, have consistently identified the chair form as the ground state conformation for morpholine. nih.govacs.org The boat conformation is considerably higher in energy, making its population negligible under normal conditions. nih.govacs.org

Within the dominant chair conformation, two distinct arrangements are possible for the hydrogen atom attached to the nitrogen (or a substituent in N-substituted morpholines):

Chair-Equatorial (Chair-Eq): The N-H bond points away from the ring, in the "equatorial" plane.

Chair-Axial (Chair-Ax): The N-H bond points vertically, "axial" to the ring's plane.

ConformationRelative Energy (kcal/mol)Stability
Chair 0 (Reference)Most Stable
Boat Significantly HigherLeast Stable

This interactive table summarizes the general relative energies of morpholine ring conformations. Specific energy values can vary based on the computational method.

Influence of the N4-Benzyl and C2-Ethanol Substituents on Ring Conformation

The addition of substituents to the morpholine ring significantly influences its conformational equilibrium. In 2-(4-Benzylmorpholin-2-yl)ethanol, both the N4-benzyl and C2-ethanol groups impose steric and electronic constraints that dictate the preferred geometry.

N4-Benzyl Substituent: The benzyl (B1604629) group is sterically demanding. To minimize steric hindrance (unfavorable interactions with the axial hydrogens on the ring), the N-benzyl group will overwhelmingly favor the equatorial position on the nitrogen atom. This locks the morpholine ring into a specific chair conformation where the benzyl group extends away from the bulk of the ring. Studies on similarly N-substituted heterocycles confirm that bulky substituents preferentially occupy the equatorial position. researchgate.netnih.gov

C2-Ethanol Substituent: The 2-(hydroxyethyl) group at the C2 position also has a preferred orientation. Its placement is a balance between its own steric bulk and potential stereoelectronic interactions. The substituent can exist in either an axial or equatorial position. The anomeric effect, an electronic interaction involving the lone pairs of the ring's oxygen atom and the antibonding orbital of the C-C bond of the substituent, can influence this preference. acs.orgacs.org Furthermore, the molecule will adopt a conformation that avoids steric clashes, such as pseudo A¹,³ strain between the C2 substituent and other ring atoms. acs.org In many substituted morpholines, bulky C2-substituents also tend to favor the equatorial position to maximize stability.

Conformational Equilibrium in Gas Phase and Solution (Experimental and Theoretical Approaches)

The conformational landscape of molecules can be studied in different environments, primarily in the gas phase (as isolated molecules) and in solution. The equilibrium between different conformers can shift depending on the medium.

Experimental Approaches:

Gas Phase: Techniques like infrared (IR) resonant vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy allow for the detailed study of conformers in a supersonic jet, which approximates the gas phase. nih.govacs.org These methods can distinguish between the Chair-Eq and Chair-Ax forms of morpholine and measure their unique vibrational spectra. acs.org

Solution: In solution, NMR spectroscopy is a powerful tool. The coupling constants and the observation of the Nuclear Overhauser Effect (NOE) can provide information about the average distances between atoms, allowing for the determination of the predominant conformation. nih.govmdpi.com Infrared (IR) spectroscopy in solution can also reveal conformational preferences. nih.gov

Theoretical Approaches: Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to model the structures and compute the relative energies of different conformers in both the gas phase and solution. rsc.orgethz.ch To simulate a solution environment, continuum solvent models (like the SMD model) can be applied. rsc.org

For morpholine itself, studies show that while the equatorial conformer is dominant, the presence of a solvent like water can increase the relative population of the axial conformer compared to the pure liquid state. researchgate.net For a substituted molecule like this compound, computational modeling would be essential to predict the small energy differences between conformers and how the equilibrium might shift with solvent polarity. ethz.chnih.gov The energy differences between stable conformers can be small, suggesting a dynamic equilibrium where the molecule rapidly interconverts between several low-energy states at room temperature. rsc.orgethz.ch

MethodPhaseKey Information Provided
IR Resonant VUV-MATI Spectroscopy Gas PhaseIdentification and vibrational spectra of individual conformers. nih.govacs.org
NMR Spectroscopy (NOESY) SolutionDetermination of preferred conformation through internuclear distances. mdpi.com
Quantum Chemical Calculations (DFT, MP2) Gas Phase & SolutionRelative energies, rotational barriers, and optimized geometries of conformers. rsc.orgethz.ch

This interactive table outlines common methods for studying conformational equilibrium.

Rotational Isomerism of Side Chains

N-Benzyl Side Chain: The benzyl group is attached to the morpholine nitrogen via a C-N bond. Rotation is possible around the N-CH₂ and CH₂-Phenyl single bonds. Studies on related benzyl-substituted heterocyclic systems have shown that while there are preferred low-energy orientations, the energy barrier to rotation is often small. ethz.ch This can lead to what is described as a "windshield-wiper effect," where the benzyl group can sweep across a region of space, effectively shielding one face of the molecule. ethz.ch Computational analyses of similar structures reveal multiple stable conformers (staggered and eclipsed) with only small energy differences between them, suggesting that the benzyl group may be relatively free to rotate at ambient temperatures. ethz.ch

C2-Ethanol Side Chain: The ethanol (B145695) side chain has rotational freedom around the C2-Cα and Cα-Cβ bonds. This leads to various possible rotamers, often described as gauche and anti conformations. The preferred rotamer will be one that minimizes steric clashes with the morpholine ring. Additionally, the hydroxyl group (-OH) of the ethanol side chain has the potential to form an intramolecular hydrogen bond with either the morpholine ring's nitrogen or oxygen atom. Such an interaction would significantly restrict rotation and lock the side chain into a specific orientation.

The study of this rotational isomerism relies on a combination of spectroscopic techniques, like NMR, and computational modeling to map the potential energy surface as the bonds rotate. nih.govnih.govrsc.org The existence of multiple low-energy rotamers means that in solution, the molecule likely exists as a dynamic ensemble of interconverting structures.

Computational Chemistry and Molecular Modeling of 2 4 Benzylmorpholin 2 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-(4-Benzylmorpholin-2-yl)ethanol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, can predict key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

ParameterBond/AnglePredicted Value
Bond LengthC-N (morpholine ring)1.46 Å
C-O (morpholine ring)1.43 Å
C-C (benzyl group)1.39 Å (aromatic)
N-CH₂ (benzyl)1.47 Å
C-O (ethanol side chain)1.43 Å
Bond AngleC-N-C (morpholine ring)112°
C-O-C (morpholine ring)110°
N-C-C (benzyl attachment)114°
Dihedral AngleC-N-C-C (ring torsion)58°

These parameters define the molecule's shape and are crucial for understanding its interactions with other molecules. The total energy calculated through DFT also provides a measure of the molecule's stability.

Ab Initio Methods for Spectroscopic Property Prediction and Conformational Analysis

Ab initio methods, which are based on first principles without empirical parameters, offer a high level of theory for predicting spectroscopic properties. Techniques like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory) can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov

Conformational analysis, the study of the different spatial arrangements of a molecule (conformers) and their relative energies, can also be performed using ab initio methods. nih.gov For a flexible molecule like this compound, with its rotatable bonds, identifying the lowest energy conformers is essential as they are the most likely to be biologically active.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Ab Initio)

Spectroscopic PropertyFunctional GroupPredicted Wavenumber (cm⁻¹)/Chemical Shift (ppm)
IR Stretching FrequencyO-H (ethanol)~3400 cm⁻¹
C-H (aromatic)~3050 cm⁻¹
C-H (aliphatic)~2900-2950 cm⁻¹
C-O (ether)~1120 cm⁻¹
¹H NMR Chemical ShiftAr-H (benzyl)~7.2-7.4 ppm
N-CH₂ (benzyl)~3.6 ppm
O-CH₂ (ethanol)~3.7 ppm
Morpholine (B109124) protons~2.5-3.8 ppm

Note: These are representative values and would be refined by specific calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. schrodinger.comwikipedia.org

A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. While specific calculations for this compound are not available, related studies on morpholine derivatives suggest that the nitrogen and oxygen atoms are often involved in the HOMO, indicating their nucleophilic character, while the benzyl (B1604629) group can contribute to both HOMO and LUMO depending on the specific molecular conformation.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5 eV
LUMO-0.8 eV
HOMO-LUMO Gap5.7 eV

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Prediction of Binding Modes with Model Biological Macromolecules

To investigate the potential biological activity of this compound, molecular docking studies can be performed with various protein targets. For instance, given the structural similarities of some morpholine derivatives to anti-inflammatory agents, a relevant target could be the cyclooxygenase (COX) enzymes. nih.govnih.govmdpi.com

Docking simulations would place the this compound molecule into the active site of the COX enzyme and calculate a binding affinity score, which estimates the strength of the interaction. The simulation also provides a visual representation of the binding mode, showing the specific orientation and conformation of the ligand within the binding pocket. mdpi.com

Analysis of Intermolecular Forces (Hydrogen Bonding, van der Waals, Electrostatic, π-π Stacking)

The stability of the ligand-receptor complex is determined by a variety of non-covalent intermolecular forces. nih.gov A detailed analysis of the docked pose reveals these crucial interactions:

Hydrogen Bonding: The hydroxyl group of the ethanol (B145695) side chain and the oxygen and nitrogen atoms of the morpholine ring in this compound are potential hydrogen bond donors and acceptors, respectively. These can form strong, directional interactions with amino acid residues in the protein's active site. unito.it

Electrostatic Interactions: These arise from the attraction or repulsion between charged or polar groups on the ligand and the receptor.

π-π Stacking: The aromatic benzyl group of the ligand can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan in the protein. unito.itresearchgate.net

Table 4: Hypothetical Intermolecular Interactions of this compound in a Model Protein Active Site (e.g., COX-2)

Type of InteractionLigand Functional GroupPotential Interacting Amino Acid Residue
Hydrogen BondHydroxyl group (-OH)Serine, Threonine, Aspartate, Glutamate
Hydrogen BondMorpholine OxygenArginine, Lysine (B10760008), Histidine
π-π StackingBenzyl ringPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionBenzyl and morpholine CH₂ groupsLeucine, Isoleucine, Valine

By elucidating these interactions, molecular docking provides a rational basis for understanding the potential biological activity of this compound and can guide the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens through to observe the time-dependent behavior of molecules, capturing a range of motions from simple vibrations to large conformational changes.

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. The analysis of these conformations is fundamental to understanding its properties. scribd.com The morpholine ring typically adopts a chair conformation, which is its most stable form. researchgate.net However, the orientation of the benzyl and ethanol substituents can vary significantly.

The stability of different conformers is influenced by a variety of factors, including steric hindrance and intramolecular hydrogen bonding. The hydroxyl group of the ethanol substituent, for example, could potentially form a transient hydrogen bond with the morpholine oxygen or nitrogen, which would stabilize certain conformations. The simulation would track the root-mean-square deviation (RMSD) of the atomic positions over time to assess the stability of these conformations. ekb.eg

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerDihedral Angle (C-N-CH₂-Ph)Relative Energy (kcal/mol)Solvent Environment
A60°0.0Water
B180°1.5Water
C-60°0.2Water
D60°0.5Octanol
E180°0.8Octanol

Note: This table is illustrative and presents hypothetical data that would be obtained from MD simulations.

A primary application of MD simulations in drug discovery is to study the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein receptor. ijnc.ir By placing the docked ligand-receptor complex in a simulated physiological environment, MD can predict the stability of the binding pose and identify key interactions that are maintained over time.

The simulation can reveal how the ligand and receptor adapt to each other's presence, a phenomenon known as "induced fit." It can also highlight the role of water molecules in mediating interactions at the binding site. Analysis of the simulation trajectory can provide information on the binding free energy, which is a more accurate predictor of a ligand's affinity than the score from a static docking experiment. Key interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to determine their persistence. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are essential tools for understanding how a molecule's structure relates to its biological activity and for navigating the vast chemical space in the search for new bioactive compounds.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. pensoft.net For morpholine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. acs.orgacs.org

The general methodology for developing a QSAR model for morpholine derivatives involves the following steps:

Data Set Selection: A dataset of morpholine derivatives with experimentally determined biological activities is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate it. nih.gov

Molecular Modeling and Alignment: The 3D structures of the molecules in the training set are generated and optimized. They are then aligned based on a common scaffold or a pharmacophore model.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the molecules' properties, are calculated. For 3D-QSAR, these are typically steric and electrostatic fields (in CoMFA) or similarity indices based on properties like hydrophobicity, hydrogen bond donor/acceptor character, and shape (in CoMSIA). nih.gov

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a mathematical relationship between the descriptors and the biological activity. The resulting model is then validated using the test set to ensure its predictive power. mdpi.com

A wide range of molecular descriptors can be calculated for this compound to predict its physicochemical properties and potential biological activities. These descriptors fall into several categories, including electronic, steric, geometric, and topological. Software tools like PaDEL and various cheminformatics platforms can compute hundreds of such descriptors. nih.govmspsss.org.ua

These descriptors can be used to assess the compound's "drug-likeness" based on established rules like Lipinski's Rule of Five. They can also be used to predict properties relevant to pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME). mdpi.commspsss.org.ua

Table 2: Selected In Silico Predicted Molecular Descriptors for this compound

Descriptor TypeDescriptor NamePredicted Value
PhysicochemicalMolecular Weight221.29 g/mol
PhysicochemicalLogP (Octanol-Water Partition Coefficient)2.15
PhysicochemicalTopological Polar Surface Area (TPSA)32.89 Ų
ElectronicDipole Moment2.5 D
StericMolecular Volume210.5 ų
TopologicalNumber of Rotatable Bonds4
Drug-LikenessLipinski's Rule of Five Violations0

Note: The values in this table are hypothetical predictions based on the structure of this compound and are representative of what would be generated by cheminformatics software.

By calculating these descriptors, the chemical space occupied by this compound can be defined and compared to that of known drugs and other bioactive molecules. nih.gov This analysis helps in understanding its potential as a scaffold for further chemical exploration and optimization.

Mechanistic Organic Chemistry of 2 4 Benzylmorpholin 2 Yl Ethanol

Reaction Mechanisms for Morpholine (B109124) Ring Formation and Functionalization

The synthesis of the morpholine ring, a key structural motif in medicinal chemistry, can be achieved through various mechanistic pathways. msu.edu For a 2,4-disubstituted morpholine such as 2-(4-Benzylmorpholin-2-yl)ethanol, these routes often involve the strategic formation of carbon-nitrogen and carbon-oxygen bonds to construct the heterocyclic core.

One common approach is the intramolecular cyclization of an appropriately substituted amino diol. This can be conceptualized as starting from N-benzylamino-diols, where regioselective activation of a hydroxyl group, followed by intramolecular nucleophilic substitution by the other hydroxyl group, or vice-versa with the amino group, leads to the morpholine ring. The precise mechanism, whether SN2 or other pathways, is contingent on the reaction conditions and the nature of the activating groups.

Palladium-catalyzed carboamination reactions represent another powerful strategy for synthesizing substituted morpholines. organic-chemistry.org The proposed mechanism for such transformations typically involves the oxidative addition of an aryl or alkenyl bromide to a Pd(0) catalyst, followed by the formation of a palladium-amido complex. organic-chemistry.org Subsequent syn-aminopalladation of a tethered alkene through a boat-like transition state can lead to the formation of the morpholine ring with a high degree of stereocontrol. organic-chemistry.org Reductive elimination then releases the final product and regenerates the Pd(0) catalyst. organic-chemistry.org

Reductive amination of in-situ generated dialdehydes also provides a viable route to N-substituted morpholines. unina.it This method demonstrates high functional group tolerance under mild reaction conditions. unina.it

The functionalization of the pre-formed morpholine ring can occur at several positions. The nitrogen atom, for instance, can be readily alkylated or acylated. The hydroxyl group of the ethanol (B145695) substituent can undergo esterification, etherification, or oxidation to an aldehyde or carboxylic acid, providing a handle for further molecular elaboration.

Table 1: Synthetic Strategies for Substituted Morpholine Rings

Reaction Type Key Reactants Catalyst/Reagents Mechanistic Features Ref.
Intramolecular Cyclization Amino diols, Epoxides Acid or Base, Activating agents SN2 ring closure nih.gov
Pd-Catalyzed Carboamination Substituted ethanolamine, Aryl/Alkenyl bromide Pd(0) catalyst, Ligands Oxidative addition, Aminopalladation, Reductive elimination organic-chemistry.org
Reductive Amination Ribonucleosides (to form dialdehydes), Alkylamines Sodium periodate, Reducing agents Oxidation to dialdehyde, Imine formation, Reduction unina.it

Electron Transfer Processes and Radical Intermediates

The involvement of electron transfer processes and the generation of radical intermediates offer alternative mechanistic pathways for the formation and functionalization of nitrogen-containing heterocycles, including morpholines. Photoredox catalysis has emerged as a particularly effective method for initiating such reactions under mild conditions. msu.edu

In the context of morpholine synthesis, a photocatalytic, diastereoselective annulation strategy has been developed. nih.gov Mechanistic studies suggest that this reaction proceeds through the formation of a radical cation intermediate. nih.gov The process is facilitated by a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid, which work in concert to achieve high yields and stereoselectivity. nih.gov The Brønsted acid plays multiple roles, including protonating the substrate, preserving the photocatalyst, and preventing product oxidation. nih.gov

The intramolecular cyclization of nitrogen-centered radicals, generated via proton-coupled electron transfer (PCET) from ene-amide substrates, is another relevant process. msu.edu While this has been primarily studied for the formation of lactams, the underlying principles of radical cyclization could be conceptually extended to the synthesis of morpholine structures from suitable acyclic precursors containing both nitrogen and oxygen functionalities. The regioselectivity of such cyclizations (e.g., exo-trig versus endo-trig) is a critical factor governed by the substitution pattern of the radical precursor. msu.edu

Table 2: Radical-Based Transformations in Heterocycle Synthesis

Process Initiation Method Key Intermediates Key Features Ref.
Photocatalytic Annulation Visible-light photoredox catalysis Radical cations High diastereoselectivity, Mild conditions nih.gov

Stereochemical Control in Pericyclic and Cycloaddition Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools in organic synthesis due to their high degree of stereospecificity. libretexts.orgnumberanalytics.com While specific examples involving this compound in pericyclic reactions are not extensively documented, the principles can be applied to its structural motifs. The main classes of pericyclic reactions are cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edustereoelectronics.org

Cycloaddition Reactions: A cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. masterorganicchemistry.com An enamine, which can be formed from a secondary amine like a morpholine derivative and a carbonyl compound, can act as a potent dienophile or, if appropriately substituted, as the diene component. makingmolecules.commasterorganicchemistry.com The stereochemistry of the Diels-Alder reaction is governed by the endo rule, which favors the formation of the kinetic product where the substituents of the dienophile are oriented towards the developing pi-system of the diene.

Another important class is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgnumberanalytics.comslideshare.net Azomethine ylides, which are 1,3-dipoles, can be generated from morpholine derivatives and participate in these reactions to construct complex heterocyclic systems. nih.gov The stereochemical outcome is highly dependent on the nature of the dipole and dipolarophile and the reaction conditions.

The stereochemistry of these reactions can be predicted using the principles of Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com

Table 3: Pericyclic Reactions and Stereochemical Principles

Reaction Type Electron System Stereochemical Rule Controlling Factors Ref.
Diels-Alder Reaction [4π + 2π] Endo rule (kinetic control) FMO (HOMO-LUMO interaction), Sterics libretexts.orgmasterorganicchemistry.com
1,3-Dipolar Cycloaddition [4π + 2π] Concerted, stereospecific Nature of dipole and dipolarophile, FMO wikipedia.orgnumberanalytics.com

Catalytic Roles of the Morpholine Nitrogen and Oxygen Atoms in Reactions

The heteroatoms within the this compound structure, namely the nitrogen and oxygen atoms, can play significant catalytic roles in various chemical reactions. Their lone pairs of electrons allow them to function as Lewis bases, Brønsted-Lowry bases, or as coordinating atoms for metal catalysts.

The tertiary amine of the morpholine ring can act as a nucleophilic catalyst, for example, in acylation reactions. It can also function as a general base, abstracting a proton to activate a substrate or a reagent. The benzyl (B1604629) group on the nitrogen can influence the steric environment around the nitrogen, thereby modulating its catalytic activity and selectivity.

The oxygen atom of the morpholine ring and the hydroxyl group can participate in hydrogen bonding. This can be particularly important in asymmetric catalysis, where hydrogen bonding interactions can help to organize the transition state and induce stereoselectivity. For instance, in reactions catalyzed by metal complexes, the oxygen atom could coordinate to the metal center, influencing the catalytic cycle. In some syntheses of substituted morpholines, hydrogen-bonding interactions between the morpholine oxygen and a catalyst's ligand have been shown to be crucial for achieving high enantioselectivity.

Furthermore, chiral morpholine derivatives are widely used as scaffolds and auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions. While this compound itself is not a primary example of a widely used catalyst, its structural components are representative of those found in many effective organocatalysts and ligands for transition-metal catalysis.

Structure Activity Relationships Sar and Bioisosterism in Morpholine Chemical Biology

Principles of SAR for Morpholine-Containing Chemical Entities

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as one containing a morpholine (B109124) moiety, influences its biological activity. nih.gove3s-conferences.org The morpholine ring itself, a six-membered heterocycle containing both nitrogen and oxygen atoms, can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.nete3s-conferences.org

Key principles of SAR for morpholine-containing compounds include:

Enhancement of Potency through Molecular Interactions: The morpholine ring can directly participate in interactions with biological targets, such as enzymes and receptors. nih.gove3s-conferences.org The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein active sites. researchgate.netstereoelectronics.org For instance, in the context of phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine oxygen of 4-(pyrimidin-4-yl)morpholine (B7810120) derivatives forms a critical hydrogen bond with the hinge region of the kinase. cambridgemedchemconsulting.comnih.gov

Modulation of Physicochemical Properties: The incorporation of a morpholine ring can alter a molecule's solubility, lipophilicity, and metabolic stability. enamine.netresearchgate.net These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Substitution Patterns: The biological activity of morpholine-containing compounds is highly dependent on the nature and position of substituents on the morpholine ring and the rest of the molecule. sci-hub.se For example, SAR studies on certain anticancer agents have shown that substitution at the C-4 position of the morpholine ring with a phenyl group can be favorable for activity. sci-hub.se In other cases, introducing an alkyl group at the 3rd position of the morpholine ring has been shown to increase anticancer activity. sci-hub.se

A review of various morpholine derivatives has highlighted a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects, with SAR studies revealing the key pharmacophores responsible for these actions. nih.gove3s-conferences.org

Bioisosteric Replacement of the Morpholine Moiety

Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. patsnap.comdntb.gov.ua The morpholine moiety is often a target for bioisosteric replacement to fine-tune a drug candidate's characteristics. enamine.net

Bioisosteres are categorized as either classical or non-classical. baranlab.orgfiveable.me

Classical Bioisosteres: These are atoms or groups that have the same number of valence electrons. For the morpholine ring, classical bioisosteres can include other six-membered heterocyclic rings. For example, replacing the oxygen atom in the morpholine ring with a sulfur atom to form a thiomorpholine (B91149) ring is a classical bioisosteric replacement. researchgate.net

Non-Classical Bioisosteres: These are structurally different groups that still produce similar biological effects. fiveable.me For morpholine, non-classical bioisosteres can be more diverse and offer more significant changes in properties. Examples include replacing the morpholine ring with a tetrahydropyran (B127337) (THP) ring. drughunter.com However, such replacements can significantly alter the molecule's conformation due to the loss of hyperconjugation present in N-aryl morpholines. drughunter.com

The following table summarizes some common bioisosteric replacements for the morpholine ring:

Original MoietyBioisosteric ReplacementTypeRationale for Replacement
MorpholineThiomorpholineClassicalModulate polarity and hydrogen bonding potential. researchgate.net
MorpholinePiperidine (B6355638)ClassicalAlter basicity and lipophilicity. cambridgemedchemconsulting.com
MorpholineTetrahydropyran (THP)Non-ClassicalRemove the basic nitrogen to reduce potential off-target effects. drughunter.com
MorpholineCyclopropyl (B3062369) Pyran (CPP)Non-ClassicalMimic the conformation of N-aryl morpholines while removing the nitrogen. drughunter.com

Spirocyclic systems, which contain two rings connected by a single common atom, have emerged as attractive bioisosteric replacements for common ring systems like piperidine and morpholine. cambridgemedchemconsulting.comspirochem.comchem-space.com These conformationally restricted scaffolds can offer improved physicochemical properties and novel intellectual property. nih.govspirochem.com

Azaspiro[3.3]heptanes: These spirocyclic systems have been investigated as bioisosteres for piperidine. nih.govresearchgate.net By extension, they can also be considered as potential replacements for the morpholine ring, particularly when the nitrogen atom's basicity is a key feature for modification. The rigid structure of azaspiro[3.3]heptane can provide a different vector for substituents compared to the more flexible piperidine or morpholine rings. cambridgemedchemconsulting.com

Other Spirocyclic Scaffolds: A variety of spirocyclic systems are being explored as bioisosteres. acs.orgresearchgate.net For example, 1-oxa-2,6-diazaspiro[3.3]heptane has been proposed as a novel bioisostere for piperazine (B1678402), a close structural relative of morpholine. researchgate.net

The use of spirocycles allows for the exploration of new chemical space and can lead to compounds with enhanced target selectivity and improved drug-like properties. acs.orgresearchgate.net

Replacing the morpholine ring with a bioisostere can have a profound impact on the molecule's interactions with its biological target. nih.govdrughunter.com

Conformational Changes: As seen with the tetrahydropyran (THP) replacement for N-aryl morpholines, the loss of the nitrogen atom can lead to a significant change in the preferred conformation of the ring relative to the aryl group. drughunter.com This can disrupt the key binding interactions that depend on a specific three-dimensional arrangement.

Alteration of Hydrogen Bonding: Replacing the morpholine oxygen with another atom or removing it entirely will alter the hydrogen bond acceptor capability of the molecule. drughunter.com Similarly, changes to the nitrogen atom can affect its ability to act as a hydrogen bond acceptor or its basicity, which can be critical for ionic interactions. cambridgemedchemconsulting.com

Improved Selectivity: In some cases, a bioisosteric replacement can lead to improved selectivity for the desired target over other related proteins. For example, replacing a methyl morpholine group with a cyclopropyl pyran (CPP) group in an mTOR inhibitor resulted in a compound with improved selectivity against PI3Kσ. drughunter.com

The following table illustrates the impact of bioisosteric modifications on molecular properties:

ModificationEffect on ConformationEffect on Hydrogen BondingImpact on SelectivityReference
Morpholine to Tetrahydropyran (THP)Loss of co-planarity with N-aryl groupLoss of N-H bonding, O-HBA remainsCan be detrimental to activity if conformation is critical drughunter.com
Morpholine to Cyclopropyl Pyran (CPP)Maintains co-planarity similar to morpholineLoss of N-H bonding, O-HBA remainsCan improve selectivity drughunter.com
Piperidine to Azaspiro[3.3]heptaneIncreased rigidity, different substituent vectorsN-HBA properties may be alteredCan lead to novel interactions and improved properties cambridgemedchemconsulting.comnih.gov

Role of the Morpholine Ring in Modulating Physicochemical Properties Relevant to Interactions (e.g., Basicity, Hydrogen Bonding Potential)

The morpholine ring plays a crucial role in modulating the physicochemical properties of a molecule, which in turn dictates its interactions with biological systems. nih.govresearchgate.net

Basicity: The nitrogen atom in the morpholine ring is weakly basic, with a pKa of approximately 8.7. researchgate.net This is a key feature in drug design, as it allows the molecule to be protonated at physiological pH, which can enhance water solubility and facilitate interactions with negatively charged residues in a binding pocket. nih.gov The basicity of the morpholine nitrogen can be modulated by substituents on the ring or by bioisosteric replacement. cambridgemedchemconsulting.com

Hydrogen Bonding Potential: The morpholine ring possesses both hydrogen bond acceptor and, in the case of a secondary amine, hydrogen bond donor capabilities. stereoelectronics.orgwashington.edu The oxygen atom is a good hydrogen bond acceptor, and this interaction is often critical for target binding. researchgate.netnih.gov The N-H group of an unsubstituted or N-monosubstituted morpholine can act as a hydrogen bond donor. stereoelectronics.org The ability to form these hydrogen bonds is a primary reason for the frequent inclusion of the morpholine moiety in drug candidates. nih.gov

The following table summarizes the key physicochemical properties of the morpholine ring relevant to molecular interactions:

PropertyDescriptionImpact on Molecular Interactions
Basicity (pKa ≈ 8.7)The nitrogen atom is a weak base.Allows for protonation at physiological pH, enhancing solubility and enabling ionic interactions. nih.govresearchgate.net
Hydrogen Bond AcceptorThe oxygen and nitrogen atoms can accept hydrogen bonds.Crucial for binding to many biological targets. researchgate.netstereoelectronics.org
Hydrogen Bond DonorThe N-H group (if present) can donate a hydrogen bond.Can participate in key binding interactions. stereoelectronics.org
PolarityThe heteroatoms make the ring polar.Contributes to aqueous solubility. researchgate.net

In a study involving androgen receptor (AR) degraders, the morpholine substructure of a lead compound was found to form a hydrogen bond with a tyrosine residue in the binding pocket. acs.org To facilitate the attachment of a linker for a PROTAC (proteolysis-targeting chimera), the morpholine ring was replaced with a piperazine ring, a common bioisosteric modification to introduce a reactive site. acs.org This example highlights the practical application of understanding the role of the morpholine ring in molecular interactions and how bioisosterism can be used to advance drug design.

Chemical Biology Applications of Morpholine Scaffolds in Ligand Design

Morpholine (B109124) as a Privileged Pharmacophore in Chemical Probe Design

The morpholine ring, a central feature of 2-(4-Benzylmorpholin-2-yl)ethanol, is widely recognized in medicinal chemistry as a "privileged structure". nih.gov This designation is given to molecular scaffolds that are capable of binding to multiple, diverse biological targets, making them highly valuable in the design of novel bioactive molecules and chemical probes. nih.govnih.gov The utility of the morpholine moiety stems from its favorable physicochemical, metabolic, and biological properties. nih.govresearchgate.net

The morpholine scaffold is a versatile and synthetically accessible building block, which facilitates its incorporation into complex molecules. nih.govresearchgate.net Its presence in a molecule like this compound imparts desirable drug-like characteristics. For instance, the morpholine ring can improve the pharmacokinetic profile of a compound. nih.govresearchgate.net The nitrogen atom is basic, allowing for salt formation which can enhance solubility, while the ether oxygen can participate in hydrogen bonding, a crucial interaction for molecular recognition at a biological target. researchgate.net

In the context of chemical probe design, diversity-oriented synthesis (DOS) often utilizes scaffolds like morpholine to generate large libraries of structurally diverse compounds. researchgate.net These libraries are then screened to identify molecules that can modulate biological pathways, serving as probes to investigate cellular processes. researchgate.net The structure of this compound, with its combination of a morpholine ring, a flexible ethanol (B145695) side chain, and a benzyl (B1604629) group, represents a framework that can be systematically modified to explore chemical space and discover new probes. researchgate.net

Table 1: Features of the Morpholine Scaffold as a Privileged Pharmacophore

FeatureDescriptionRelevance to this compound
Physicochemical Properties The morpholine ring imparts a favorable balance of hydrophilicity and lipophilicity, and its basic nitrogen allows for modulation of pKa.The morpholine moiety contributes to the overall solubility and electronic properties of the molecule.
Metabolic Stability The saturated heterocyclic ring is generally resistant to metabolic degradation compared to other aromatic heterocycles.This suggests that probes based on this scaffold may have improved stability in biological systems.
Synthetic Accessibility The morpholine ring can be readily introduced or constructed using various established synthetic methods. nih.govnih.govFacilitates the synthesis of analogues of this compound for structure-activity relationship (SAR) studies.
3D Structure The chair conformation of the morpholine ring provides a defined three-dimensional geometry, which can be crucial for fitting into the binding sites of proteins.The defined stereochemistry of the morpholine ring in this compound provides a rigid core for the precise spatial arrangement of its substituents.
Molecular Recognition The ether oxygen acts as a hydrogen bond acceptor, and the ring itself can engage in van der Waals and hydrophobic interactions. researchgate.netamericanpharmaceuticalreview.comThese interactions are critical for binding to biological targets like enzymes and receptors.

Design Principles for Morpholine-Containing Ligands Targeting Enzymes and Receptors (General Mechanisms of Interaction)

The design of a ligand that binds effectively and selectively to a biological target, such as an enzyme or a receptor, is governed by the principles of molecular recognition. nih.gov A ligand's affinity is determined by a combination of various non-covalent interactions. americanpharmaceuticalreview.com The compound this compound possesses several structural features that can engage in these critical interactions.

The general mechanisms of interaction for a morpholine-containing ligand like this compound involve a combination of hydrophobic interactions, hydrogen bonding, and aromatic interactions. americanpharmaceuticalreview.comnih.gov

Hydrophobic Interactions : These are a major driving force for ligand binding and occur when nonpolar parts of the ligand and the protein binding site associate to minimize their contact with water. americanpharmaceuticalreview.comnih.gov The benzyl group in this compound provides a large, nonpolar surface ideal for engaging in hydrophobic and van der Waals interactions within a lipophilic pocket of a target protein. The saturated carbon atoms of the morpholine ring itself can also contribute to these interactions. researchgate.net

Hydrogen Bonding : The formation of hydrogen bonds between a ligand and a receptor is crucial for binding affinity and specificity. americanpharmaceuticalreview.com The this compound molecule has multiple potential hydrogen bond acceptors and donors. The oxygen atom of the morpholine ring and the oxygen of the hydroxyl group can both act as hydrogen bond acceptors. researchgate.net The hydrogen atom of the hydroxyl group on the ethanol side chain can serve as a hydrogen bond donor.

Aromatic Interactions : The benzyl group's aromatic ring can participate in several types of interactions beyond simple hydrophobicity. These include π-π stacking, where it interacts with other aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the binding site, and cation-π interactions, where it interacts with a positively charged group. nih.gov

The design of potent and selective ligands involves optimizing these interactions to maximize contact with the intended receptor while minimizing binding to off-target proteins. americanpharmaceuticalreview.comacs.org The specific stereochemistry of this compound, such as the (R) or (S) configuration at the C2 position of the morpholine ring, would precisely orient the ethanol and benzyl groups, significantly influencing how the molecule fits into a chiral binding pocket and its resulting biological activity.

Table 2: Potential Molecular Interactions of this compound

Interaction TypeContributing Moiety of this compoundGeneral Mechanism
Hydrophobic Interaction Benzyl group, Morpholine ring C-H bondsDriven by the hydrophobic effect, where nonpolar surfaces associate to minimize disruption of the water hydrogen-bonding network. americanpharmaceuticalreview.com
Hydrogen Bond Acceptor Morpholine ether oxygen, Hydroxyl oxygenAn electronegative atom with a lone pair of electrons (O) interacts with a hydrogen atom bonded to another electronegative atom (e.g., N-H or O-H on the protein).
Hydrogen Bond Donor Hydroxyl group (-OH)A hydrogen atom covalently bonded to an electronegative atom (O) interacts with a lone pair on another electronegative atom (e.g., O or N on the protein).
π-π Stacking Benzyl group (aromatic ring)Non-covalent interaction between two aromatic rings, arising from intermolecular orbital overlap.
Cation-π Interaction Benzyl group (aromatic ring)Electrostatic interaction between the electron-rich π system of the aromatic ring and a nearby cation (e.g., a protonated lysine (B10760008) or arginine residue).

Coordination Chemistry and Supramolecular Assemblies of Morpholine Derivatives

Morpholine as a Ligand for Metal Ions

The principles of coordination chemistry describe the bonding of ligands to a central metal ion. Ligands are typically Lewis bases, donating electron pairs to a Lewis acidic metal ion to form a coordination complex. Morpholine and its derivatives, including this compound, possess atoms with lone pairs of electrons, making them potential ligands for a variety of metal ions.

The compound this compound has three potential coordination sites:

The tertiary amine nitrogen within the morpholine ring.

The ether oxygen within the morpholine ring.

The hydroxyl oxygen of the ethanol side chain.

Table 3: Potential Coordination Sites of this compound

Potential Coordination SiteDonor AtomType of LigandPotential Metal Ions
Morpholine Nitrogen NMonodentateTransition metals (e.g., Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺)
Ethanol Hydroxyl Oxygen OMonodentateTransition metals, Lanthanides
Morpholine Ether Oxygen OMonodentateHard metal ions (e.g., Mg²⁺, Ca²⁺)
N,O-Bidentate Morpholine N and Hydroxyl OBidentate (Chelating)Transition metals (e.g., Cu²⁺, Pd²⁺, Pt²⁺)

Charge-Transfer Complex Formation with π-Acceptors

A charge-transfer (CT) complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. qu.edu.qa This typically occurs between an electron-rich donor molecule and an electron-deficient acceptor molecule. The benzyl group of this compound, with its electron-rich aromatic π-system, can act as an electron donor.

When combined with a suitable π-acceptor, such as tetracyanoethylene (B109619) (TCNE) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), the benzyl group can form a ground-state CT complex. qu.edu.qacore.ac.uk The formation of these complexes is often accompanied by the appearance of a new, distinct absorption band in the visible region of the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. qu.edu.qa

The mechanism of this interaction involves the transfer of electron density from the Highest Occupied Molecular Orbital (HOMO) of the donor (the benzyl ring) to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. core.ac.uk The energy of the charge-transfer band (E_CT) is directly related to the ionization potential of the donor and the electron affinity of the acceptor. core.ac.uk The study of such complexes can provide valuable information about the electronic properties of the donor molecule. The formation of CT complexes can also influence the reactivity and physical properties of the parent compound.

Advanced Analytical Techniques for Characterization of Morpholine Derivatives

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of morpholine (B109124) derivatives for assessing purity, separating stereoisomers, and quantifying residual impurities. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of morpholine and its derivatives. helixchrom.com It is particularly suited for non-volatile or thermally labile compounds. The technique separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture).

For morpholine derivatives, reverse-phase HPLC is a common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com A typical mobile phase might consist of acetonitrile (B52724) and water, with additives like phosphoric acid or formic acid to control pH and improve peak shape. sielc.com Detection is often achieved using an ultraviolet (UV) detector, although some morpholine derivatives that lack a strong chromophore may require derivatization with a UV-absorbing agent, such as 1-naphthylisothiocyanate (NIT), to enhance sensitivity. rsc.orgrsc.orgresearchgate.netijpsdronline.com For compounds without UV activity, a refractive index (RI) detector can also be used. helixchrom.com

Given that 2-(4-Benzylmorpholin-2-yl)ethanol possesses a chiral center, chiral HPLC is indispensable for separating its enantiomers. This specialized form of HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their resolution. jackwestin.comyoutube.com The separation of enantiomers is critical as they can exhibit different biological activities. The resolution can be optimized by carefully selecting the chiral column and the mobile phase, which can significantly influence the separation factor and resolution value. youtube.com

Table 1: Illustrative HPLC Conditions for Morpholine Derivative Analysis

Parameter Condition Purpose Source(s)
Mode Reverse-Phase; Chiral Purity assessment; Enantiomeric separation sielc.comjackwestin.com
Column C18 (e.g., Waters Nova-Pak C18); Chiral Stationary Phase (CSP) Separation based on polarity; Differential interaction with enantiomers rsc.orgyoutube.com
Mobile Phase Acetonitrile/Water with Phosphoric or Formic Acid Elution of analytes from the column sielc.com
Detector UV-Vis; Refractive Index (RI) Detection of UV-absorbing compounds; Detection of non-UV active compounds helixchrom.comrsc.org

| Derivatization Agent | 1-Naphthylisothiocyanate (NIT) | Enhances UV detection for compounds lacking a chromophore | rsc.orgijpsdronline.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. informaticsjournals.co.inphytojournal.com In the context of this compound, GC-MS can be used to determine its purity, identify byproducts from synthesis, and quantify trace impurities.

The process involves injecting the sample into the GC, where it is vaporized. An inert carrier gas (like helium) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. informaticsjournals.co.inphcogj.com This mass spectrum serves as a "fingerprint" that allows for definitive identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. phytojournal.comresearchgate.net

For some less volatile morpholine derivatives, a derivatization step may be required to increase their volatility and improve their chromatographic behavior. The data obtained from GC-MS analysis includes retention times for each component and their corresponding mass spectra, which together provide a comprehensive profile of the sample's composition. researchgate.net

Table 2: General Workflow for GC-MS Analysis

Step Description Outcome Source(s)
1. Sample Preparation The sample is dissolved in a suitable volatile solvent. Derivatization may be performed if necessary. A solution ready for injection. informaticsjournals.co.in
2. Injection & Vaporization A small volume of the sample is injected into the heated inlet of the GC, where it is vaporized. The sample is converted into a gaseous state. researchgate.net
3. GC Separation The gaseous sample is carried through the GC column by an inert gas. Separation occurs based on volatility and interaction with the stationary phase. Individual compounds elute from the column at different times (retention times). phytojournal.com
4. MS Detection & Analysis Eluted compounds are ionized, and the resulting fragments are separated by their mass-to-charge ratio to create a mass spectrum. A chromatogram showing peaks for each compound and a mass spectrum for each peak. phcogj.com

| 5. Compound Identification | The obtained mass spectrum for each peak is compared against a spectral library (e.g., NIST) for identification. | Positive identification of the compounds in the sample. | phytojournal.comresearchgate.net |

Thermal Analysis for Stability and Decomposition Studies

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of materials. youtube.com For morpholine derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable data on their decomposition patterns and thermal transitions. nih.govmdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com This technique is used to determine the thermal stability of a compound by identifying the temperature at which it begins to decompose. The resulting TGA curve plots mass percentage against temperature. The first derivative of this curve (the DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. netzsch.com

For N-substituted morpholine derivatives, TGA studies have shown high thermal stability, often followed by decomposition that occurs in multiple steps. nih.gov These steps can correspond to the loss of specific parts of the molecule, such as side chains or the degradation of the organic ligand itself. nih.gov The analysis can also quantify the amount of residual mass left after heating to a high temperature, which can indicate the formation of stable char or other byproducts. mdpi.com TGA is also sensitive to the loss of volatile components like residual solvents or water. youtube.comnetzsch.com

Table 3: Example Data from TGA of a Heterocyclic Compound

Temperature Range (°C) Mass Loss (%) DTG Peak (°C) Interpretation Source(s)
25 - 150 ~1% ~100 Loss of adsorbed water or volatile solvent netzsch.com
250 - 350 ~35% 310 Onset of major thermal decomposition; loss of a side chain mdpi.com
350 - 500 ~40% 425 Further degradation of the heterocyclic ring structure nih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.com It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. nih.gov

A DSC thermogram plots heat flow against temperature. An endothermic peak typically represents melting, while an exothermic peak can indicate crystallization or decomposition. A step-like change in the baseline often signifies a glass transition (Tg), which is characteristic of amorphous materials. netzsch.com For a crystalline compound like a morpholine derivative, DSC can determine its melting point and enthalpy of fusion. If the compound is amorphous, its glass transition temperature can be identified. nih.gov When coupled with TGA, DSC can help differentiate between melting and decomposition, especially if these events occur at similar temperatures. mdpi.com

Table 4: Thermal Events Detected by DSC

Thermal Event Appearance on DSC Curve Information Provided Source(s)
Glass Transition (Tg) A step-like change in the heat flow baseline The temperature at which an amorphous solid transitions from a rigid to a more rubbery state youtube.comnetzsch.com
Crystallization Exothermic peak (releases heat) The temperature at which a disordered amorphous material organizes into a crystalline structure nih.gov
Melting Endothermic peak (absorbs heat) The temperature at which a crystalline solid transitions to a liquid; provides information on purity youtube.comnih.gov

| Decomposition | Exothermic or endothermic peak | The temperature range over which the compound chemically degrades | nih.gov |

In Vitro Biotransformation and Mechanistic Metabolism of Morpholine Derivatives

Elucidation of General Metabolic Pathways of the Morpholine (B109124) Ring

The morpholine ring is susceptible to several metabolic transformations, primarily oxidative in nature. The key metabolic pathways observed in vitro for the morpholine moiety include:

N-Dealkylation: For N-substituted morpholines, particularly those with a benzyl (B1604629) group, N-dealkylation is a prominent metabolic route. nih.govnih.gov This reaction involves the enzymatic cleavage of the nitrogen-carbon bond, leading to the formation of a secondary amine (the morpholine ring) and an aldehyde corresponding to the cleaved alkyl or benzyl group. nih.gov For instance, the in vitro metabolism of N-benzyl-N-methylaniline results in its dealkylation to the corresponding secondary amine. nih.gov This process is a major metabolic reaction for benzylic tertiary anilines. nih.gov

Ring Hydroxylation: The carbon atoms of the morpholine ring are susceptible to hydroxylation. This can occur at various positions, leading to the formation of hydroxylated metabolites. The metabolism of the antidepressant viloxazine (B1201356), which contains a morpholine ring, includes hydroxylation of the morpholine ring itself. tandfonline.com

Ring Opening: A more extensive metabolic transformation is the cleavage of the morpholine ring. This process, often initiated by an initial oxidation event, can lead to the formation of linear, more polar metabolites. In studies with Mycobacterium aurum, the biodegradation of morpholine proceeds via ring cleavage, forming intermediates such as 2-(2-aminoethoxy)acetic acid, which is further metabolized to diglycolic acid and then glycolic acid. drugbank.com

N-Oxidation: The nitrogen atom in the morpholine ring can undergo oxidation to form an N-oxide metabolite. While this is a common metabolic pathway for tertiary amines, its prominence can vary depending on the specific substituents on the morpholine ring.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Oxidative Metabolism (Lactone/Lactam Formation, Ring Opening)

The oxidative metabolism of morpholine derivatives is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being a major contributor. nih.govdrugbank.com

CYP3A4-Mediated Metabolism: In vitro studies with the selective norepinephrine (B1679862) reuptake inhibitor reboxetine, which features a morpholine core, have demonstrated that it is primarily metabolized by CYP3A4. nih.govwikipedia.org The metabolism of viloxazine also involves CYP enzymes, with CYP2D6 playing a significant role in its 5-hydroxylation. wikipedia.orgnih.gov The N-debenzylation of N-benzyl-substituted compounds is also a well-documented CYP-mediated reaction. nih.gov

Lactone/Lactam Formation: Oxidation of the morpholine ring can lead to the formation of lactone or lactam structures. For example, the metabolism of N-1'-(p-chlorobenzyl)nornicotine, which has a related heterocyclic structure, produces a lactam metabolite. nih.gov While not directly a morpholine, this illustrates the potential for oxidation adjacent to the nitrogen to form such structures.

Ring Opening: The initial oxidative attack by CYP enzymes can weaken the C-O or C-N bonds within the morpholine ring, facilitating its cleavage. This leads to the formation of linear, often more hydrophilic, metabolites that can be more readily excreted.

Identification of In Vitro Metabolites (Excluding Clinical Relevance)

Direct in vitro metabolic studies on "2-(4-Benzylmorpholin-2-yl)ethanol" are not publicly available. However, based on the metabolism of structurally related compounds, the following metabolites can be predicted to be formed in an in vitro setting, such as incubations with liver microsomes or hepatocytes.

A primary metabolic pathway for N-benzyl compounds is N-debenzylation , which would yield 2-(morpholin-2-yl)ethanol (B139509) and benzaldehyde. nih.govnih.gov The resulting secondary amine, 2-(morpholin-2-yl)ethanol, could then undergo further metabolism.

Another likely pathway is hydroxylation . This could occur on the benzyl group, leading to (4-((hydroxy)benzyl)morpholin-2-yl)ethanol, or on the morpholine ring itself. tandfonline.com The primary alcohol of the ethanol (B145695) side chain is also a potential site for oxidation, first to an aldehyde and then to a carboxylic acid, yielding 2-(4-benzylmorpholin-2-yl)acetaldehyde and 2-(4-benzylmorpholin-2-yl)acetic acid, respectively.

The table below summarizes potential in vitro metabolites of "this compound" based on established metabolic pathways of analogous structures.

Parent CompoundPredicted MetaboliteMetabolic Reaction
This compound2-(Morpholin-2-yl)ethanolN-Debenzylation
This compoundBenzaldehydeN-Debenzylation
This compound(4-((hydroxy)benzyl)morpholin-2-yl)ethanolAromatic Hydroxylation
This compound2-(4-Benzylmorpholin-2-yl)acetaldehydeAlcohol Oxidation
This compound2-(4-Benzylmorpholin-2-yl)acetic acidAldehyde Oxidation

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(4-benzylmorpholin-2-yl)ethanol, and how can reaction parameters be systematically optimized?

Answer:
Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and reductive amination. For example, benzyl-protected morpholine derivatives can undergo alkylation with ethylene oxide or chloroethanol intermediates. Reaction optimization may employ Response Surface Methodology (RSM) to evaluate variables like temperature, solvent polarity, and catalyst loading. Ethanol is often used as a solvent due to its balance of polarity and boiling point . Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical.

Basic: What analytical techniques are essential for structural confirmation and purity assessment of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the morpholine ring’s integrity and ethanol side-chain substitution.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) identifies molecular ions and fragmentation patterns, as demonstrated for structurally similar ethanol derivatives .
  • X-ray Crystallography : SHELX software (via SHELXL for refinement) resolves stereochemistry and crystallographic parameters, though challenges arise with low crystal quality or twinning .

Advanced: How can computational frameworks predict thermodynamic properties such as vaporization enthalpy for this compound?

Answer:
The “centerpiece” approach, validated for amino-alcohol analogs like 2-(benzyl-amino)-ethanol, combines group-contribution methods with quantum mechanical calculations (e.g., DFT). This framework accounts for hydrogen-bonding interactions and van der Waals forces, requiring calibration against experimental data (e.g., combustion calorimetry) .

Advanced: What strategies resolve contradictions between spectroscopic data and proposed structural models during elucidation?

Answer:

  • Cross-validation : Compare NMR chemical shifts with Density Functional Theory (DFT)-predicted values.
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to trace ambiguous signals, as seen in mass spectrometry studies of brominated ethanol derivatives .
  • Dynamic NMR : Resolve conformational equilibria in the morpholine ring under variable-temperature conditions.

Basic: What protocols ensure the stability of this compound during storage and handling?

Answer:

  • Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation.
  • Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMSO) that may degrade morpholine rings; ethanol or acetonitrile are preferred .
  • Handling : Use gloveboxes for air-sensitive steps, validated by stability studies under ambient vs. controlled conditions.

Advanced: How does solvent selection influence the extraction efficiency of this compound from complex matrices?

Answer:
Ethanol’s mid-range polarity (logP ~–0.3) balances solubility and partition coefficients. Ultrasonic-assisted extraction (UAE) with ethanol, optimized via RSM, enhances yield by disrupting hydrogen bonds in morpholine-containing matrices . Alternatives like ionic liquids (e.g., [BMIM][BF4_4]) may improve selectivity but require toxicity assessments.

Advanced: What role do isotopic labeling and tandem MS play in elucidating metabolic or synthetic degradation pathways?

Answer:

  • Isotopic Labeling : 2^{2}H or 18^{18}O labels track hydroxyl group reactivity, as applied in studies of 2-(4-bromo-2-hydroxyphenyl)-ethanol derivatives .
  • LC-MS/MS : Fragmentation patterns (e.g., neutral loss of H2_2O) identify degradation products. Collision-induced dissociation (CID) parameters must be optimized to avoid over-fragmentation.

Basic: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Answer:

  • Challenges : Low crystal quality, twinning, or disorder in the benzyl group.
  • Solutions : Use SHELXD for phase problem resolution and SHELXL for refinement with anisotropic displacement parameters. Data collection at synchrotron sources improves resolution for weakly diffracting crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.